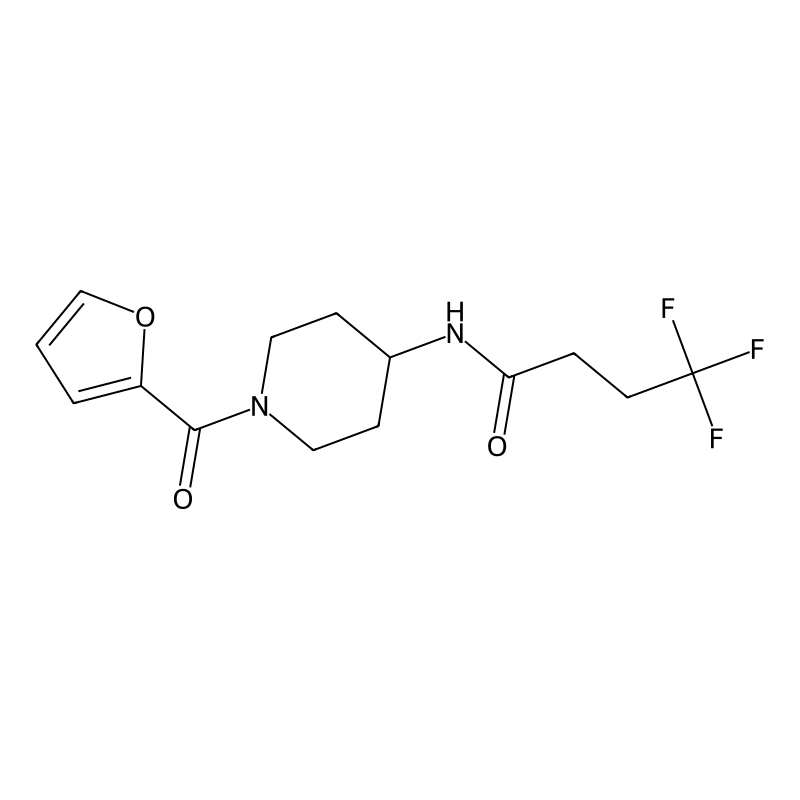

4,4,4-trifluoro-N-[1-(furan-2-carbonyl)piperidin-4-yl]butanamide

Catalog No.

S7473616

CAS No.

M.F

C14H17F3N2O3

M. Wt

318.29 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

4,4,4-trifluoro-N-[1-(furan-2-carbonyl)piperidin-4-yl]butanamide

IUPAC Name

4,4,4-trifluoro-N-[1-(furan-2-carbonyl)piperidin-4-yl]butanamide

Molecular Formula

C14H17F3N2O3

Molecular Weight

318.29 g/mol

InChI

InChI=1S/C14H17F3N2O3/c15-14(16,17)6-3-12(20)18-10-4-7-19(8-5-10)13(21)11-2-1-9-22-11/h1-2,9-10H,3-8H2,(H,18,20)

InChI Key

JBAKPPSRJPIHHJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CCC(F)(F)F)C(=O)C2=CC=CO2

4,4,4-trifluoro-N-[1-(furan-2-carbonyl)piperidin-4-yl]butanamide (TFPB) is a chemical compound that belongs to the class of amides. It has a molecular formula of C16H21F3N2O2 and a molecular weight of 342.35 g/mol. TFPB is used in various fields, including medicinal chemistry, as an inhibitor of certain enzymes. The compound is known to possess several biological properties, including anti-inflammatory, analgesic, and anticonvulsant activities.

of TFPB

TFPB is a colorless to light yellow crystalline solid that is sparingly soluble in water. Its melting point is approximately 150-153°C. The compound is stable under normal conditions and is not known to undergo any decomposition reactions. TFPB is highly resistant to hydrolysis, which makes it an ideal candidate for various biological applications.

TFPB is a colorless to light yellow crystalline solid that is sparingly soluble in water. Its melting point is approximately 150-153°C. The compound is stable under normal conditions and is not known to undergo any decomposition reactions. TFPB is highly resistant to hydrolysis, which makes it an ideal candidate for various biological applications.

of TFPB

TFPB can be synthesized using various methods, including the reaction of 4,4,4-trifluoro-3-oxobutanoyl chloride with piperidine-4-carboxamide in the presence of an appropriate base. The product can be purified using standard chromatographic techniques. The purity and identity of TFPB can be confirmed using various analytical methods, including NMR spectroscopy and mass spectrometry.

TFPB can be synthesized using various methods, including the reaction of 4,4,4-trifluoro-3-oxobutanoyl chloride with piperidine-4-carboxamide in the presence of an appropriate base. The product can be purified using standard chromatographic techniques. The purity and identity of TFPB can be confirmed using various analytical methods, including NMR spectroscopy and mass spectrometry.

for TFPB

Chemical analysis of TFPB can be carried out using a range of analytical techniques, including infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS). These techniques can be used to identify and quantify the purity of TFPB in various samples.

Chemical analysis of TFPB can be carried out using a range of analytical techniques, including infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS). These techniques can be used to identify and quantify the purity of TFPB in various samples.

of TFPB

TFPB has been found to possess several biological properties, including anti-inflammatory, analgesic, and anticonvulsant activities. The compound has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. TFPB has also been shown to exhibit good anticonvulsant activity, making it a promising candidate for the treatment of epilepsy.

TFPB has been found to possess several biological properties, including anti-inflammatory, analgesic, and anticonvulsant activities. The compound has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. TFPB has also been shown to exhibit good anticonvulsant activity, making it a promising candidate for the treatment of epilepsy.

Studies on the toxicological effects of TFPB have shown that the compound is generally safe and does not exhibit any significant toxicity. However, caution should be exercised when handling the compound, as it is known to cause skin and eye irritation. When used in biological experiments, it is recommended to follow standard safety protocols, such as wearing gloves and protective clothing.

TFPB has been used in a range of scientific experiments, including studies on the inhibition of various enzymes. The compound has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. TFPB has also been used in studies on the molecular mechanisms of epilepsy and other neurological disorders.

The current state of research on TFPB is focused on its potential use in various fields, including medicinal chemistry, biology, and neuroscience. Studies have shown that the compound possesses several promising biological properties and has the potential to be developed into new drugs for the treatment of various diseases and disorders. However, more research is needed to fully understand the mechanism of action of TFPB and to assess its safety and efficacy.

The potential implications of TFPB in various fields of research and industry are vast. The compound has promising applications in the development of new drugs for the treatment of inflammatory diseases, neurological disorders, and other medical conditions. TFPB has the potential to be used in diagnostic applications as well. Furthermore, the compound can be used as a tool in various scientific studies, including those on enzyme inhibition and drug discovery.

Despite the promising biological properties of TFPB, there are still limitations associated with its use. For example, the synthesis of TFPB can be challenging and expensive. Furthermore, more research is needed to fully understand the mechanism of action of the compound and to assess its safety and efficacy. Future directions for research could focus on optimizing the synthesis of TFPB, developing new derivatives with improved properties, and conducting preclinical and clinical trials to assess the safety and efficacy of TFPB-based drugs.

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

318.11912689 g/mol

Monoisotopic Mass

318.11912689 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-27-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds